molecular formula C20H24N4O2S B303720 2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B303720
M. Wt: 384.5 g/mol
InChI Key: AWFXDGIGUVISGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as DMH4T-1, is a chemical compound that belongs to the class of quinoline derivatives. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been found to regulate the expression of certain genes involved in cancer development and progression. Additionally, it has been reported to have low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is its potent antitumor activity against a wide range of cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and to optimize its pharmacological properties. It may also be worthwhile to investigate its potential applications in combination therapy with other anticancer agents. The development of more efficient synthesis methods for 2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may also facilitate its commercialization and clinical use.

Synthesis Methods

The synthesis of 2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the reaction of 2-amino-7,7-dimethyl-5-oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-3-carbonitrile with morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to possess antibacterial and antifungal properties.

properties

Product Name

2-Amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O2S/c1-20(2)9-15-18(16(25)10-20)17(13-3-8-27-12-13)14(11-21)19(22)24(15)23-4-6-26-7-5-23/h3,8,12,17H,4-7,9-10,22H2,1-2H3

InChI Key

AWFXDGIGUVISGL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CSC=C4)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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